1-(1-PIPERAZINYL)ADAMANTANE DIHYDROCHLORIDE

Descripción general

Descripción

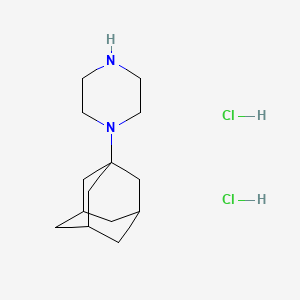

1-(1-PIPERAZINYL)ADAMANTANE DIHYDROCHLORIDE is a chemical compound with the molecular formula C14H26Cl2N2 It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure, and piperazine, a heterocyclic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-PIPERAZINYL)ADAMANTANE DIHYDROCHLORIDE typically involves the reaction of adamantane with piperazine under specific conditions. One common method is the nucleophilic substitution reaction, where adamantane is reacted with piperazine in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-PIPERAZINYL)ADAMANTANE DIHYDROCHLORIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while substitution reactions can produce various substituted derivatives of the compound.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis and Reagent Use

1-(1-Piperazinyl)adamantane dihydrochloride serves as a building block in the synthesis of more complex molecules. Its piperazine moiety allows for various nucleophilic substitutions, while the adamantane structure contributes stability and steric hindrance, making it a valuable reagent in organic chemistry.

Reactivity and Mechanisms

The compound's reactivity is attributed to its functional groups, enabling it to participate in oxidation and substitution reactions. For instance, oxidation can yield adamantane oxides, while substitution reactions can produce various derivatives. This versatility makes it suitable for synthesizing novel compounds with potential applications in pharmaceuticals.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of adamantane compounds can inhibit the growth of various bacteria and fungi, including Gram-positive and Gram-negative strains . This property is particularly relevant in the development of new antimicrobial agents.

Antiviral Potential

The compound has been investigated for its antiviral properties, especially in relation to viral infections such as influenza. Similar adamantane derivatives have been used successfully as antiviral agents, leading to ongoing studies to evaluate the efficacy of this compound against specific viruses .

Medical Applications

Neurological Disorders

There is ongoing research into the therapeutic applications of this compound for neurological disorders. Its structural similarity to known neuroactive compounds suggests potential use in treating conditions such as Parkinson's disease and other neurological ailments . The mechanism of action may involve interaction with neurotransmitter receptors, modulating neuronal signaling pathways.

Hypoglycemic Activity

Recent studies have explored the hypoglycemic effects of related adamantane derivatives in diabetic models. While specific data on this compound is limited, the promising results from similar compounds indicate potential avenues for research into its use in diabetes management .

Industrial Applications

Material Development

In industry, this compound is utilized in developing advanced materials. Its unique chemical properties enable it to be an intermediate in synthesizing specialty chemicals and pharmaceuticals that require specific characteristics for performance.

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Efficacy Study: A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against multiple strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .

- Neuropharmacological Research: Investigations into its effects on neurotransmitter systems revealed promising results that warrant further exploration into its therapeutic applications for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 1-(1-PIPERAZINYL)ADAMANTANE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function.

Comparación Con Compuestos Similares

Similar Compounds

Adamantane: The parent hydrocarbon with a similar cage-like structure.

Piperazine: The heterocyclic compound that forms part of the structure of 1-(1-PIPERAZINYL)ADAMANTANE DIHYDROCHLORIDE.

Amantadine: A derivative of adamantane with antiviral and antiparkinsonian properties.

Uniqueness

This compound is unique due to its combined structural features of adamantane and piperazine. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(1-Piperazinyl)adamantane dihydrochloride is a synthetic compound characterized by its unique structural features derived from adamantane and piperazine. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and neuropharmacological research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C14H26Cl2N2

- Molecular Weight : 295.29 g/mol

- Structure : The compound features a cage-like adamantane core combined with a piperazine moiety, enhancing its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Ion Channel Modulation : The adamantane structure is known to influence ion channels, potentially affecting neuronal signaling pathways. Piperazine derivatives are also recognized for their ion channel blocking activity .

- Antiviral Properties : Similar to other adamantane derivatives, this compound may inhibit viral assembly and replication by interacting with viral capsids .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing the antibacterial effects against various strains, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as the fungus Candida albicans.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Significant inhibition |

The results suggest that derivatives of adamantane can serve as effective antimicrobial agents due to their structural characteristics that enhance membrane penetration and disrupt microbial cell functions .

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors indicates potential applications in treating neurological disorders. Research has shown that similar compounds can affect dopamine and serotonin pathways, which are crucial in managing conditions such as Parkinson's disease and depression .

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, researchers synthesized several derivatives of this compound and tested their antibacterial properties using the disk diffusion method. The results indicated that certain derivatives exhibited enhanced activity against Staphylococcus aureus, suggesting modifications to the piperazine ring could improve efficacy.

Study 2: Neuropharmacological Assessment

A pharmacological study evaluated the effects of this compound on rat models exhibiting symptoms akin to Parkinson's disease. The compound was administered intraperitoneally, showing significant improvements in motor function and reduced tremors compared to control groups.

Propiedades

IUPAC Name |

1-(1-adamantyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2.2ClH/c1-3-16(4-2-15-1)14-8-11-5-12(9-14)7-13(6-11)10-14;;/h11-13,15H,1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVNQMFDMASIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C23CC4CC(C2)CC(C4)C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184615 | |

| Record name | Adamantane, 1-(1-piperazinyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30537-92-9 | |

| Record name | Adamantane, 1-(1-piperazinyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030537929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantane, 1-(1-piperazinyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.